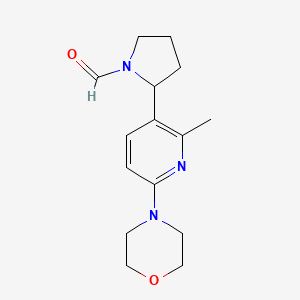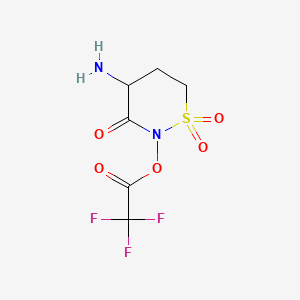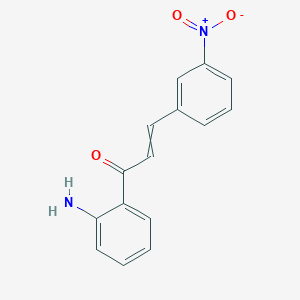![molecular formula C15H22N3O5P-2 B11819201 Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate is a synthetic compound known for its potent antimalarial activity. It is a member of the 8-aminoquinoline class of compounds, which are effective against the liver stages of Plasmodium infections, making them crucial for the radical cure and presumptive antirelapse therapy against relapsing malaria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate typically involves the reaction of 5-hydroxy-6-methoxyquinoline with 4-amino-1-methylbutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by phosphorylation to obtain the phosphate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH, along with purification steps like crystallization and filtration to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its antimalarial properties and its effects on liver-stage parasites.
Medicine: It is used in the treatment and prevention of malaria, particularly for radical cure and presumptive antirelapse therapy.
Industry: The compound is utilized in the development of new antimalarial drugs and other therapeutic agents.
Mécanisme D'action
The exact mechanism of action of Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate is not fully understood. it is believed to interfere with the electron transport in the parasite’s mitochondria, leading to the generation of reactive oxygen species that damage the parasite’s cellular components. Additionally, it may bind to and alter the properties of protozoal DNA, further inhibiting the parasite’s growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Primaquine: Another 8-aminoquinoline compound used for the radical cure of vivax malaria.
Tafenoquine: A primaquine analog with a longer elimination half-life, used for both treatment and prophylaxis of malaria.
Uniqueness
Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate is unique due to its specific chemical structure, which provides potent antimalarial activity with a different pharmacokinetic profile compared to other similar compounds. Its ability to target liver-stage parasites makes it a valuable addition to the arsenal of antimalarial drugs .
Propriétés
Formule moléculaire |
C15H22N3O5P-2 |
|---|---|
Poids moléculaire |
355.33 g/mol |
Nom IUPAC |
hydrogen phosphate;4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O.H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H3,1,2,3,4)/p-2 |
Clé InChI |
RKFFPTPBADAVDU-UHFFFAOYSA-L |
SMILES canonique |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)


![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)






![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)
